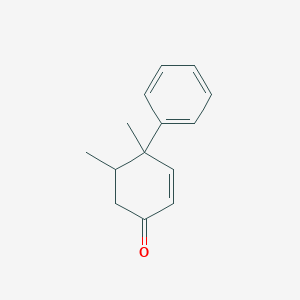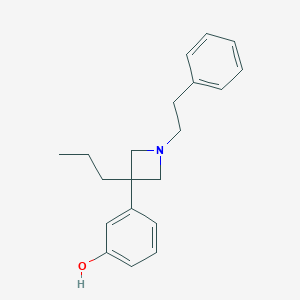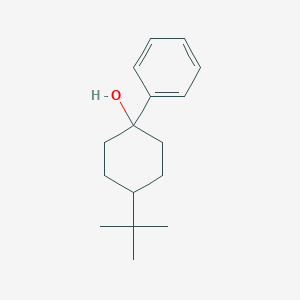
Carbamic acid, diethyldithio-, thallium complex
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, diethyldithio-, thallium complex (CDDT) is a chemical compound that has been extensively studied for its potential as a therapeutic agent. CDDT is a thallium-containing compound that has shown promising results in the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of Carbamic acid, diethyldithio-, thallium complex is not fully understood. However, it is believed that Carbamic acid, diethyldithio-, thallium complex exerts its anticancer and antimicrobial effects by inducing oxidative stress and disrupting cellular processes.
Efectos Bioquímicos Y Fisiológicos
Carbamic acid, diethyldithio-, thallium complex has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to disrupt bacterial cell membranes and inhibit bacterial growth. Carbamic acid, diethyldithio-, thallium complex has been found to be relatively non-toxic to normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Carbamic acid, diethyldithio-, thallium complex is its relatively low toxicity to normal cells. This makes it a promising candidate for further study as a therapeutic agent. However, the synthesis method for Carbamic acid, diethyldithio-, thallium complex is complex and time-consuming, which can limit its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of Carbamic acid, diethyldithio-, thallium complex. One direction is to further investigate its potential as an anticancer agent. This could include in vivo studies to determine its efficacy and toxicity in animal models. Another direction is to investigate its potential as an antimicrobial agent. This could include studies to determine its efficacy against a broader range of bacteria and other microorganisms. Additionally, further research could be done to better understand the mechanism of action of Carbamic acid, diethyldithio-, thallium complex and to develop more efficient synthesis methods.
Métodos De Síntesis
Carbamic acid, diethyldithio-, thallium complex is synthesized by reacting thallium acetate with diethyldithiocarbamate (DDTC). The reaction produces a yellow precipitate that is then purified through recrystallization. The purity of the final product is confirmed through spectroscopic analysis.
Aplicaciones Científicas De Investigación
Carbamic acid, diethyldithio-, thallium complex has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer. Carbamic acid, diethyldithio-, thallium complex has also been studied for its potential as an antimicrobial agent. It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
Propiedades
Número CAS |
18756-72-4 |
|---|---|
Nombre del producto |
Carbamic acid, diethyldithio-, thallium complex |
Fórmula molecular |
C5H10NS2Tl |
Peso molecular |
352.7 g/mol |
Nombre IUPAC |
N,N-diethylcarbamodithioate;thallium(1+) |
InChI |
InChI=1S/C5H11NS2.Tl/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+1/p-1 |
Clave InChI |
DZDXQECBERXVDV-UHFFFAOYSA-M |
SMILES |
CCN(CC)C(=S)[S-].[Tl+] |
SMILES canónico |
CCN(CC)C(=S)[S-].[Tl+] |
Otros números CAS |
18756-72-4 |
Sinónimos |
Diethyldithiocarbamic acid thallium(I) salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



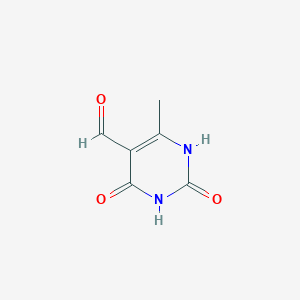
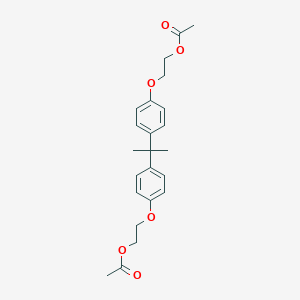
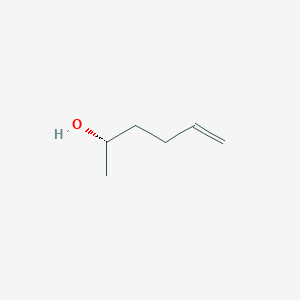
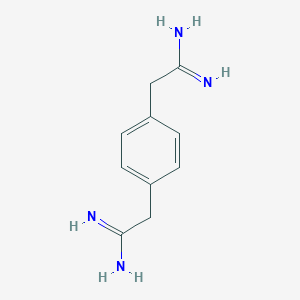

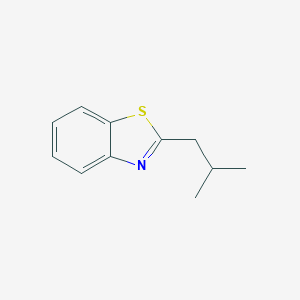
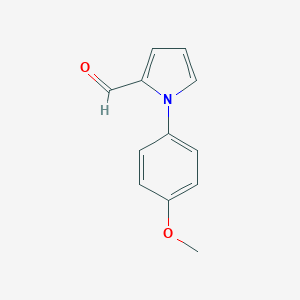
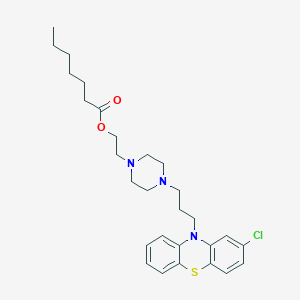
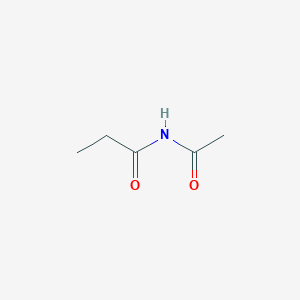
![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid](/img/structure/B96146.png)
